molecular formula C20H24ClN3OS B2614455 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide CAS No. 450341-25-0

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide

Cat. No.: B2614455
CAS No.: 450341-25-0
M. Wt: 389.94
InChI Key: KDSQHNFSZANEJR-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[3,4-c]pyrazole core, along with a chlorophenyl and cyclohexyl group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved by the cyclization of appropriate thioamide and hydrazine derivatives under reflux conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction using 4-chlorobenzaldehyde in the presence of a base such as sodium hydride.

    Attachment of the cyclohexylpropanamide moiety: This is typically done through an amidation reaction using cyclohexylpropanoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazofurin: A pyrazole-based compound with antiviral properties.

    Celecoxib: A pyrazole derivative used as an anti-inflammatory drug.

    Crizotinib: A pyrazole-containing anticancer agent.

Uniqueness

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide is unique due to its specific structural features, such as the thieno[3,4-c]pyrazole core and the combination of chlorophenyl and cyclohexyl groups. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSQHNFSZANEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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